
4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a tetrahydropyrimidine derivative. Tetrahydropyrimidines are a class of compounds that contain a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms, in a partially saturated form. The compound also contains chlorophenyl and fluorophenyl groups, which are phenyl rings (a type of aromatic ring) with chlorine and fluorine substituents, respectively. The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a carboxamide group (-CONH2), a methyl group (-CH3), a chlorophenyl group (a benzene ring with a chlorine atom), and a fluorophenyl group (a benzene ring with a fluorine atom) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The chlorophenyl and fluorophenyl groups might undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the chlorophenyl and fluorophenyl groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
- Tetrahydropyrimidine derivatives, including 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Certain compounds in this category demonstrated significant inhibition against bacterial and fungal growth, comparing favorably with standard drugs (Akbari et al., 2008).
Physical and Chemical Properties
- Studies on the density, viscosity, and ultrasonic properties of ethyl and methyl tetrahydropyrimidine derivatives, including those similar to the subject compound, have been conducted. These studies provide insights into molecular interactions in solutions, which are vital for understanding solute-solvent interactions and the behavior of these compounds in different environments (Bajaj & Tekade, 2014).
Anticonvulsant Properties
- Research on the crystal structures of anticonvulsant enaminones, which are closely related to the subject compound, has been conducted. This research helps in understanding the molecular conformations and interactions critical to their pharmacological activity (Kubicki et al., 2000).
Pharmaceutical Applications
- Synthesis of halogenated pyrimidine derivatives, similar to the compound , has been explored. These compounds have shown potential in anticancer, antifungal, and insecticidal activities, indicating the broad pharmaceutical applications of such derivatives (Shafiq et al., 2020).
Catalysis and Synthetic Methods
- Research on the synthesis of related tetrahydropyrimidine derivatives using sodium hydrogen sulfate as a catalyst highlights advancements in synthetic methods that could be applicable to the production of compounds like 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Gein et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-7-5-13(20)6-8-14)16(23-18(25)21-10)11-3-2-4-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZLIXXIIZESNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2672435.png)
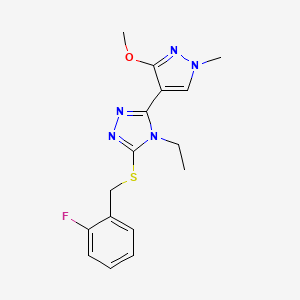
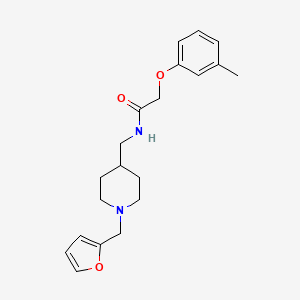

![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2672442.png)
![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2672443.png)
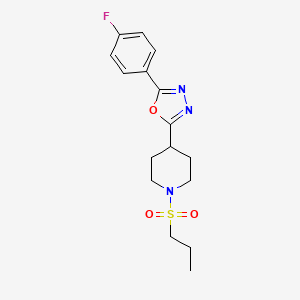
![N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2672445.png)
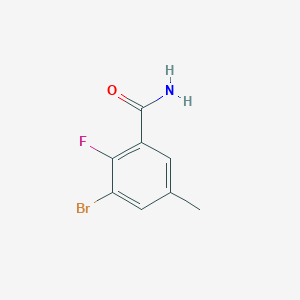
![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2672451.png)

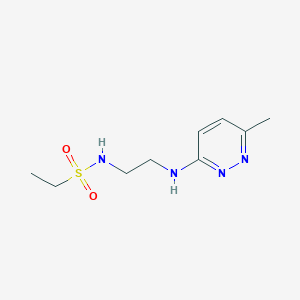
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2672456.png)
![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B2672457.png)